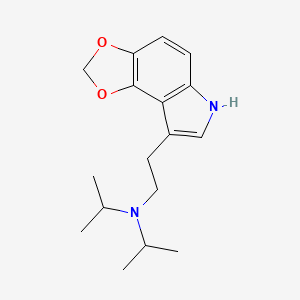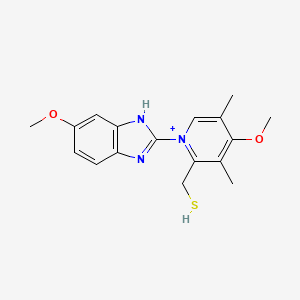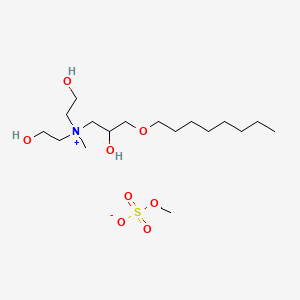
4,5-Methylenedioxy-N,N-diisopropyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Methylenedioxy-N,N-diisopropyltryptamine is a lesser-known psychedelic compound belonging to the tryptamine class. It was first synthesized by Alexander Shulgin and is known for producing slight LSD-like effects . This compound is the 4,5-methylenedioxy analog of DiPT (N,N-diisopropyltryptamine), another psychedelic tryptamine .
Méthodes De Préparation
The synthesis of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves several steps. One common method starts with the precursor indole, which undergoes a series of reactions to form the final product. The synthetic route typically involves the following steps:
Formation of the intermediate: Indole is reacted with oxalyl chloride to form an acyl chloride intermediate.
Amidation: The intermediate is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide.
Reduction: The amide is reduced using lithium aluminum hydride to yield the final product.
Analyse Des Réactions Chimiques
4,5-Methylenedioxy-N,N-diisopropyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Methylenedioxy-N,N-diisopropyltryptamine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of tryptamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems to understand the mechanisms of action of psychedelic compounds.
Medicine: Although not widely used in clinical settings, it serves as a model compound for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4,5-Methylenedioxy-N,N-diisopropyltryptamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered sensory perception, mood, and cognition. The compound’s effects are similar to those of other serotonergic hallucinogens, such as LSD and psilocybin .
Comparaison Avec Des Composés Similaires
4,5-Methylenedioxy-N,N-diisopropyltryptamine is unique due to its specific chemical structure and effects. Similar compounds include:
DiPT (N,N-diisopropyltryptamine): Known for its auditory distortions rather than visual hallucinations.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychedelic tryptamine with distinct effects and a different substitution pattern on the indole ring.
4,5-Methylenedioxy-N,N-dimethyltryptamine (4,5-MDO-DMT): A related compound with a different alkyl substitution on the nitrogen atom
These compounds share similarities in their core tryptamine structure but differ in their specific effects and receptor interactions.
Propriétés
Numéro CAS |
82173-82-8 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[2-(6H-[1,3]dioxolo[4,5-e]indol-8-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)19(12(3)4)8-7-13-9-18-14-5-6-15-17(16(13)14)21-10-20-15/h5-6,9,11-12,18H,7-8,10H2,1-4H3 |
Clé InChI |
PTYYWSKZYOSFEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC1=CNC2=C1C3=C(C=C2)OCO3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)






![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)




